

# Physical and chemical properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

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## Compound of Interest

Compound Name: 1-Methyl-3-phenyl-1H-pyrazol-5-amine

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## A Comprehensive Technical Guide to 1-Methyl-3-phenyl-1H-pyrazol-5-amine

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of **1-Methyl-3-phenyl-1H-pyrazol-5-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical and Physical Properties

**1-Methyl-3-phenyl-1H-pyrazol-5-amine** is a pyrazole derivative with a molecular formula of  $C_{10}H_{11}N_3$ .<sup>[1][2]</sup> Its chemical structure consists of a pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position. Several isomers exist, including 3-Methyl-1-phenyl-1H-pyrazol-5-amine, and their properties can sometimes be reported interchangeably, necessitating careful attention to the specific isomer.

## Identifiers and General Properties

A summary of the key identifiers and general properties for **1-Methyl-3-phenyl-1H-pyrazol-5-amine** and its closely related isomer, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, is presented in Table 1.

Table 1: Identifiers and General Properties

Property	1-Methyl-3-phenyl-1H-pyrazol-5-amine	3-Methyl-1-phenyl-1H-pyrazol-5-amine
CAS Number	10199-50-5	1131-18-6[1]
Molecular Formula	C10H11N3	C10H11N3[1]
Molecular Weight	173.22 g/mol	173.2144 g/mol [1]
IUPAC Name	1-methyl-3-phenyl-1H-pyrazol-5-amine	3-methyl-1-phenyl-1H-pyrazol-5-amine[1]
Synonyms	5-Amino-1-methyl-3-phenylpyrazole	5-Amino-3-methyl-1-phenylpyrazole, PMP[3]

## Physical Properties

The physical properties of these compounds are summarized in Table 2, including experimental and predicted values.

Table 2: Physical Properties

Property	1-Methyl-3-phenyl-1H-pyrazol-5-amine	3-Methyl-1-phenyl-1H-pyrazol-5-amine
Melting Point	125-128 °C	113-117 °C
Boiling Point	368.1±30.0 °C (Predicted)	Not Available
Density	1.17±0.1 g/cm <sup>3</sup> (Predicted)	Not Available
pKa	3.00±0.10 (Predicted)	Not Available
Appearance	Off-White Solid	White to Orange to Green powder/crystal

## Spectral Data

Various spectroscopic data are available for the characterization of these pyrazole derivatives. The NIST WebBook provides gas-phase infrared (IR) spectra and mass spectrometry data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine.[1] Nuclear Magnetic Resonance (NMR) data ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR) are also reported in the literature, which are crucial for structural elucidation.[4]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-3-phenyl-1H-pyrazol-5-amine** is not readily available in the reviewed literature, a general synthesis can be extrapolated from the well-established methods for preparing similar pyrazole derivatives. The most common approach involves the condensation reaction between a hydrazine derivative and a  $\beta$ -ketoester.

### Generalized Synthesis of 1-Substituted-3-methyl-5-aminopyrazoles

This protocol describes a generalized procedure for the synthesis of 1-substituted-3-methyl-5-aminopyrazoles, which can be adapted for the synthesis of **1-Methyl-3-phenyl-1H-pyrazol-5-amine**. The reaction proceeds via the condensation of a substituted hydrazine with ethyl acetoacetate.

#### Materials:

- Methylhydrazine (for 1,3-dimethyl-5-pyrazolone synthesis, adaptable to other hydrazines)[4]
- Ethyl acetoacetate[4]
- Ethanol (or other suitable solvent)
- Diethyl ether (for washing)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl acetoacetate in a suitable solvent like ethanol.
- Cool the solution in an ice-water bath.

- Slowly add a stoichiometric equivalent of the desired hydrazine (e.g., methylhydrazine) dropwise to the cooled solution.[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

For the synthesis of **1-Methyl-3-phenyl-1H-pyrazol-5-amine**, phenylhydrazine would be reacted with an appropriate  $\beta$ -ketonitrile or a related precursor. The general principle of the cyclocondensation reaction remains the same.

## Reactivity and Biological Activity

Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[5] Derivatives of 1-phenyl-3-methyl-5-pyrazolone, a related compound, have been investigated for various pharmacological properties, including antioxidant, anticancer, and antiviral activities.[3]

The amine group at the C5 position of **1-Methyl-3-phenyl-1H-pyrazol-5-amine** is a key functional group that can be readily modified to produce a variety of derivatives. It can undergo reactions such as acylation, alkylation, and diazotization, making it a versatile building block for the synthesis of more complex molecules. For instance, pyrazol-5-amines can undergo oxidative dehydrogenative couplings to form azopyrroles.[6]

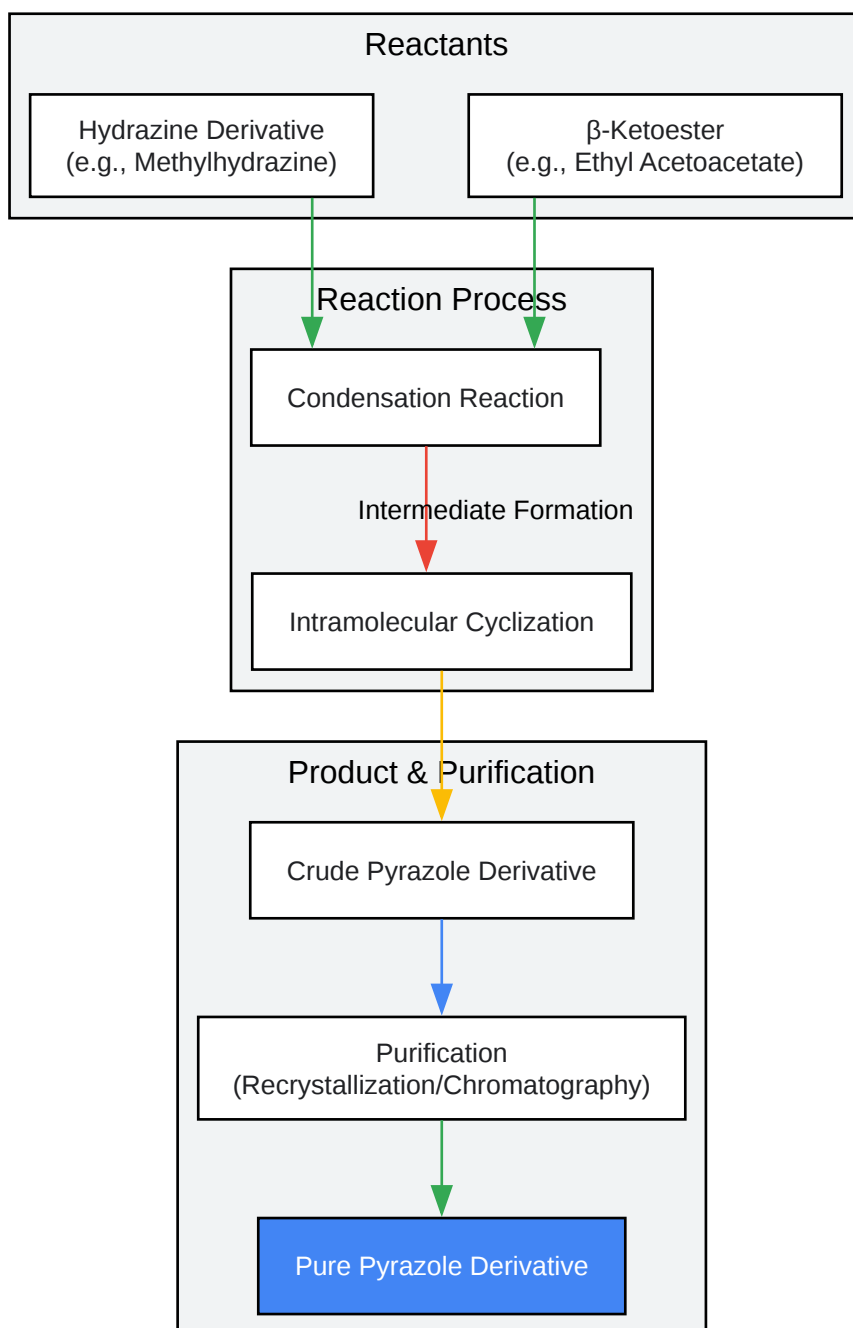
While specific signaling pathways involving **1-Methyl-3-phenyl-1H-pyrazol-5-amine** are not well-documented in the available literature, pyrazole derivatives, in general, are known to interact with a variety of biological targets.[7]

## Visualizations

### Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, a common class of reactions in medicinal chemistry.

### Generalized Synthesis Workflow for Pyrazole Derivatives



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Caption: Generalized workflow for the synthesis of pyrazole derivatives.

This guide provides a summary of the available technical information for **1-Methyl-3-phenyl-1H-pyrazol-5-amine**. Further research is needed to fully elucidate its biological activities and potential applications in drug development.

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